3-Hexanol

Description

Properties

IUPAC Name |

hexan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCHHNOQQHDWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

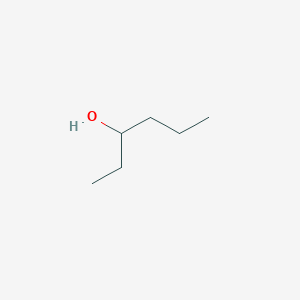

CCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862314 | |

| Record name | 3-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS], colourless liquid | |

| Record name | 3-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.818-0.822 (20°) | |

| Record name | 3-Hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/410/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.81 [mmHg] | |

| Record name | 3-Hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-37-0 | |

| Record name | 3-Hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZTO95J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031493 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexanol, a secondary alcohol with the chemical formula C₆H₁₄O, is a volatile organic compound with applications in various scientific fields. It is found naturally in some plants and is used as a flavoring agent and fragrance.[1][2] In the context of drug development and toxicology, this compound is a metabolite of the neurotoxin n-hexane, making its characterization crucial for understanding the metabolic pathways and toxicological profiles of related compounds.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in synthesis, and analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [1][4][5] |

| Molecular Weight | 102.17 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [1][6] |

| Odor | Fruity, green, alcoholic | [4] |

| Density | 0.819 g/mL at 25 °C | [2][7] |

| Boiling Point | 134-135 °C | [1][7] |

| Melting Point | -57 °C | [5][8] |

| Flash Point | 45 °C (closed cup) | [7] |

| Vapor Pressure | 4.81 mmHg at 25 °C | [1][6] |

| Refractive Index | 1.415 at 20 °C | [7] |

Table 2: Solubility and Partition Coefficients of this compound

| Property | Value | Reference(s) |

| Solubility in Water | 16.1 mg/mL at 25 °C | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohol, acetone, and ether | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.65 | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 3.5-3.6 (m, 1H, CH-OH), 1.3-1.6 (m, 8H, CH₂), 0.9 (t, 6H, CH₃) | [1] |

| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 73.0, 39.3, 30.2, 18.9, 14.2, 9.9 | [1] |

| Infrared (IR) Spectrum | Broad peak around 3350 cm⁻¹ (O-H stretch), peaks around 2960-2870 cm⁻¹ (C-H stretch) | [1] |

| Mass Spectrum (Electron Ionization) | Major fragments at m/z: 59, 45, 73, 43, 87 | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 150 °C)

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring bar and stir plate

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place a small stirring bar into the test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Place the test tube in the heating apparatus and immerse a thermometer so that the bulb is level with the sample.

-

Begin heating and gently stirring the sample.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the liquid is heated.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly while still stirring.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][9]

Determination of Density (Oscillating U-tube Method - ASTM D4052)

This method uses a digital density meter for a precise and rapid measurement.[1][8]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or automated sampler

-

Temperature control unit

Procedure:

-

Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).

-

Ensure the measuring cell (U-tube) is clean and dry.

-

Inject the this compound sample into the measuring cell, ensuring no air bubbles are present. Automated bubble detection is recommended if available.[2]

-

Allow the sample to thermally equilibrate to the set temperature.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Record the density value, typically in g/cm³ or kg/m ³.[4]

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the solubility of a substance in water.

Apparatus:

-

Flask with a stopper

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Seal the flask and place it in a constant temperature bath (e.g., 25 °C).

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand in the constant temperature bath to allow for phase separation.

-

Centrifuge an aliquot of the aqueous phase to remove any undissolved micro-droplets of this compound.

-

Carefully withdraw a known volume of the clear aqueous supernatant.

-

Quantify the concentration of this compound in the aqueous sample using a pre-calibrated analytical method, such as gas chromatography.[10][11]

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL).

Experimental Workflows and Signaling Pathways

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a robust technique for the separation, identification, and quantification of volatile compounds like this compound.[12][13] A typical workflow is outlined below.

Caption: Workflow for the quantitative analysis of this compound using Gas Chromatography.

Metabolic Pathway of n-Hexane

This compound is a key intermediate in the metabolic pathway of n-hexane, a common industrial solvent with known neurotoxicity. The biotransformation of n-hexane leads to the formation of the ultimate neurotoxic metabolite, 2,5-hexanedione.[3]

Caption: Metabolic pathway of n-hexane highlighting the formation of this compound.

General Alcohol Metabolism in Humans

In humans, secondary alcohols like this compound can be metabolized by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. The general pathway involves oxidation to a ketone, which can then be further metabolized.[14][15]

Caption: General metabolic pathway of a secondary alcohol in humans.

Safety Information

This compound is a flammable liquid and vapor.[1][7] It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][16][17]

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of an analytical workflow and relevant metabolic pathways offers valuable context for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in research and industrial applications, and for assessing its toxicological relevance as a metabolite.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. store.astm.org [store.astm.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. matestlabs.com [matestlabs.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. galvestonjustice.com [galvestonjustice.com]

- 14. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 3-Hexanol from 3-Hexyne

This technical guide provides a comprehensive overview of the primary synthetic pathways for converting 3-hexyne to this compound. Two principal routes are detailed: the first proceeding via the partial hydrogenation to an alkene intermediate, followed by hydration, and the second involving the hydration of the alkyne to a ketone intermediate, which is subsequently reduced. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development activities.

Introduction

The synthesis of specific aliphatic alcohols, such as this compound, is a common requirement in organic synthesis, particularly in the development of new pharmaceutical agents and fine chemicals. The starting material, 3-hexyne, a symmetrical internal alkyne, provides a versatile platform from which to access this compound through several well-established synthetic transformations. The choice of pathway often depends on factors such as desired stereochemistry, available reagents, and required purity of the final product. This guide focuses on two robust and widely applicable synthetic strategies.

Synthetic Pathways Overview

Two primary multi-step synthetic pathways for the conversion of 3-hexyne to this compound are presented.

-

Pathway A: Alkyne → Alkene → Alcohol

-

Partial Hydrogenation: 3-hexyne is selectively reduced to (Z)-3-hexene (cis-3-hexene) using a poisoned catalyst, such as Lindlar's catalyst.

-

Hydration of Alkene: The resulting 3-hexene is then hydrated to form this compound. This can be achieved through hydroboration-oxidation, oxymercuration-demercuration, or acid-catalyzed hydration.

-

-

Pathway B: Alkyne → Ketone → Alcohol

-

Hydration of Alkyne: 3-hexyne is hydrated in the presence of an acid catalyst (often with a mercury(II) salt) to produce 3-hexanone.

-

Reduction of Ketone: The intermediate ketone, 3-hexanone, is then reduced to the final product, this compound, using a hydride reducing agent like sodium borohydride.

-

The logical flow of these synthetic routes is illustrated below.

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 3-Hexanol in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexanol, a six-carbon aliphatic alcohol, is a prominent member of the green leaf volatiles (GLVs), a class of biogenic volatile organic compounds (BVOCs) ubiquitously released by plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthesis, and its multifaceted roles in plant physiology and ecology. For researchers in drug development and related scientific fields, understanding the endogenous roles and biosynthetic pathways of such compounds can offer valuable insights into plant-based therapeutic discovery and the manipulation of plant secondary metabolism. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biochemical pathways.

Natural Occurrence and Quantitative Data

This compound, and more commonly its unsaturated isomer (Z)-3-hexen-1-ol (leaf alcohol), is widely distributed across the plant kingdom, contributing to the characteristic "green" aroma of freshly cut grass and damaged leaves. Its presence has been documented in a diverse array of plant species, including fruits, vegetables, herbs, and flowers. The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions such as herbivory or mechanical damage.

Below are tables summarizing the quantitative data on the occurrence of this compound and related C6 compounds in various plants.

Table 1: Concentration of (Z)-3-Hexenol in Various Plant Tissues

| Plant Species | Common Name | Plant Part | Concentration (µg/g Fresh Weight) | Analytical Method | Reference |

| Solanum lycopersicum | Tomato | Leaves | 9.3 ± 2.1 (ng/g FW) | GC-MS | [1] |

| Vitis rotundifolia 'Carlos' | Muscadine Grape | Fruit | Relative abundance | HS-SPME-GC/MS | [2][3] |

| Vitis rotundifolia 'Fry' | Muscadine Grape | Fruit | Relative abundance | HS-SPME-GC/MS | [2][3] |

| Vitis rotundifolia 'Granny Val' | Muscadine Grape | Fruit | Relative abundance | HS-SPME-GC/MS | [2][3] |

| Camellia sinensis | Tea | Leaves | 0.04 - 0.52 (mg/kg) | GC-MS | [4] |

Table 2: Relative Abundance of this compound and Related C6 Volatiles in Floral Headspace

| Plant Species | Common Name | Compound | Relative Abundance (%) | Analytical Method | Reference |

| Lagerstroemia caudata | Crape Myrtle | 1-Hexanol | 32.23 (over-blooming) | HS-SPME-GC-MS | [5] |

| Aquilaria sinensis | Agarwood | Hexanal | High abundance | GCxGC-QTOF-MS | [6][7] |

| Dendrobium officinale | Dendrobium Orchid | Hexanal | 7.135 - 7.94 (ng/mg) | GCxGC-QTOF-MS | [6][7] |

| Edgeworthia chrysantha | Paperbush | 4-oxoisophorone | 11.26 (ng/mg) | GCxGC-QTOF-MS | [6][7] |

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound and other C6 GLVs is initiated upon tissue damage, which triggers the lipoxygenase (LOX) pathway. This pathway utilizes fatty acids, primarily linolenic and linoleic acids, released from plant cell membranes.

The key steps are:

-

Lipase Activity : Mechanical damage activates lipases, which hydrolyze membrane lipids to release free fatty acids like α-linolenic acid.

-

Lipoxygenase (LOX) : LOX oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid.

-

Hydroperoxide Lyase (HPL) : This enzyme rapidly cleaves the hydroperoxide into two fragments: the 12-carbon compound 12-oxo-(9Z)-dodecenoic acid and the six-carbon aldehyde, (Z)-3-hexenal.

-

Alcohol Dehydrogenase (ADH) : (Z)-3-hexenal is then reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase. Further isomerization and reduction can lead to the formation of other C6 alcohols, including this compound.

Ecological Role: Plant Defense Signaling

(Z)-3-Hexenol plays a crucial role as a signaling molecule in plant defense, a phenomenon known as "priming". Exposure to (Z)-3-hexenol can prepare a plant to respond more rapidly and robustly to subsequent herbivore attacks or pathogen infections. This priming effect often involves the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity.

Upon perception of (Z)-3-hexenol, a signaling cascade is initiated, leading to the accumulation of defense-related hormones like JA and SA. This results in the expression of defense genes and the production of defensive compounds that can deter herbivores or inhibit pathogen growth.

Experimental Protocols

Accurate quantification and identification of this compound in plant tissues require robust analytical methods. The two most common approaches are headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and solvent extraction followed by GC-MS analysis.

Protocol 1: Static Headspace GC-MS Analysis of this compound

This method is suitable for the analysis of volatile compounds without solvent extraction, minimizing sample manipulation.

1. Sample Preparation:

- Excise a known weight of fresh plant tissue (e.g., 0.5 - 2.0 g of leaves, fruit pulp, or flowers).

- If necessary, gently chop or grind the tissue to increase the surface area for volatile release.

- Immediately place the prepared tissue into a headspace vial (e.g., 20 mL).

- Add a saturated solution of calcium chloride or sodium chloride (optional, to increase the vapor pressure of volatiles).

- Add a known amount of an appropriate internal standard (e.g., 3-octanol) for quantification.

- Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Extraction:

- Place the vial in a heated autosampler or water bath.

- Equilibrate the sample at a specific temperature (e.g., 50-100°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[8][9]

- Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-30 minutes) to adsorb the volatile compounds.[10]

3. GC-MS Analysis:

- Desorb the adsorbed volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 1-5 minutes) in splitless mode.[10]

- Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).

- Use a temperature program to elute the compounds, for example: start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.

- Identify this compound and its isomers by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).

- Quantify the amount of this compound by comparing its peak area to that of the internal standard.

"Sample Preparation" -> "Headspace Vial";

"Headspace Vial" -> "Equilibration (Heating)";

"Equilibration (Heating)" -> "SPME Fiber Exposure";

"SPME Fiber Exposure" -> "GC-MS Injection & Desorption";

"GC-MS Injection & Desorption" -> "Chromatographic Separation";

"Chromatographic Separation" -> "Mass Spectrometry Detection";

"Mass Spectrometry Detection" -> "Data Analysis (Identification & Quantification)";

}

Protocol 2: Solvent Extraction and GC-MS Analysis of this compound

This method is useful for extracting a broader range of semi-volatile compounds and for larger sample quantities.

1. Sample Preparation and Extraction:

- Freeze a known weight of fresh plant tissue (e.g., 5-10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

- Transfer the powdered tissue to a flask or beaker.

- Add a suitable organic solvent (e.g., ethanol, methanol, hexane, or a mixture like methanol:chloroform) in a specific ratio (e.g., 1:10 w/v).[1]

- Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

- Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.

- Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator to a smaller volume.

2. Sample Cleanup (Optional):

- For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

- Pass the concentrated extract through an appropriate SPE cartridge (e.g., silica gel or Florisil).

- Elute the fraction containing this compound with a suitable solvent.

3. GC-MS Analysis:

- Add a known amount of an internal standard to the final extract.

- Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS system.

- Follow the GC-MS analysis steps as described in Protocol 1.

"Sample Grinding (Liquid N2)" -> "Solvent Addition & Extraction";

"Solvent Addition & Extraction" -> "Filtration";

"Filtration" -> "Concentration (Evaporation)";

"Concentration (Evaporation)" -> "GC-MS Analysis";

"GC-MS Analysis" -> "Data Analysis";

}

Conclusion

This compound and its related C6 green leaf volatiles are integral components of the plant metabolome, playing significant roles in both the characteristic aroma of plants and their defense mechanisms. For researchers in drug development and plant science, understanding the distribution, biosynthesis, and signaling functions of these compounds provides a foundation for exploring new avenues of research. The methodologies outlined in this guide offer a starting point for the accurate and reliable analysis of this compound in various plant matrices, facilitating further investigation into the complex and fascinating world of plant-derived volatile compounds.

References

- 1. scispace.com [scispace.com]

- 2. Frontiers | Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis [frontiersin.org]

- 3. Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Plant Volatiles | Springer Nature Experiments [experiments.springernature.com]

- 9. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]

- 10. phcogj.com [phcogj.com]

3-Hexanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hexanol, a secondary alcohol with applications in various scientific fields. This document details its chemical and physical properties, synthesis and analytical methodologies, and its relevance in metabolic pathways, offering valuable information for professionals in research and development.

Core Data Presentation

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 623-37-0 | [1][2] |

| Molecular Formula | C6H14O | [2][3] |

| Molecular Weight | 102.17 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.819 g/cm³ at 25 °C | [3] |

| Boiling Point | 134-135 °C | |

| Melting Point | -57 °C | |

| Flash Point | 45 °C (closed cup) | [1] |

| Solubility in Water | 16 g/L | [3] |

| Refractive Index | 1.401 at 20 °C |

Synthesis of this compound: Experimental Protocols

Two common and effective methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an alkyne. Detailed methodologies for these synthetic routes are provided below.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with propanal to form this compound. This is a versatile method for creating carbon-carbon bonds.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. To this, add a solution of 1-bromopropane in anhydrous diethyl ether dropwise with stirring. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. The reaction is complete when most of the magnesium has been consumed.

-

Reaction with Propanal: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

-

Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

Hydroboration-Oxidation of 3-Hexyne

This two-step procedure allows for the anti-Markovnikov addition of water across a triple bond, yielding an enol that tautomerizes to a ketone, which is then reduced to the alcohol. For the synthesis of this compound, 3-hexyne is used as the starting material.[3]

Experimental Protocol:

-

Hydroboration: In a dry, three-necked flask under an inert atmosphere, dissolve 3-hexyne in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. To this, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Carefully add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 30 °C during the addition of hydrogen peroxide.

-

Work-up and Isolation: After the addition of the oxidizing agents, stir the mixture at room temperature for an hour. Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be purified by distillation.

Analytical Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL. For unknown samples, perform a serial dilution to ensure the concentration falls within the linear range of the instrument. An internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) should be added for accurate quantification.

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polar column like DB-624 or a polar wax column).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 35-300.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve generated from the standard solutions.

Relevance in Drug Development and Metabolism

While this compound is not a primary therapeutic agent, its metabolic pathway is of interest to drug development professionals, particularly in the context of toxicology and drug metabolism. This compound is a metabolite of n-hexane, a common industrial solvent. Understanding the metabolic fate of such compounds is crucial for assessing their potential toxicity and for the development of safer alternatives.

Metabolic Pathway of n-Hexane

In the liver, n-hexane is metabolized by the cytochrome P450 mixed-function oxidase system. This enzymatic system hydroxylates n-hexane at different positions. Hydroxylation at the 1- and 3-positions leads to the formation of 1-hexanol and this compound, respectively, which are considered part of a detoxification pathway. Conversely, hydroxylation at the 2-position initiates a bioactivation pathway that can lead to the formation of the neurotoxin 2,5-hexanedione.

References

A Comprehensive Technical Guide to the Solubility of 3-Hexanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-hexanol, a secondary alcohol with significant applications in the pharmaceutical and chemical industries. Understanding its solubility profile in both aqueous and organic media is critical for its effective use in synthesis, formulation, and various analytical procedures. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the molecular factors governing its solubility.

Core Concepts: Molecular Structure and its Influence on Solubility

This compound (C₆H₁₄O) is a six-carbon alcohol where the hydroxyl (-OH) group is located on the third carbon atom. This structure imparts a dual character to the molecule: the hydroxyl group is polar and capable of forming hydrogen bonds, while the hexyl hydrocarbon chain is nonpolar. This balance between a hydrophilic head and a hydrophobic tail dictates its solubility behavior. In essence, this compound is slightly soluble in water and exhibits good solubility in many organic solvents.[1][2][3]

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined experimentally. The data is summarized in the table below for easy comparison.

| Solvent | Formula | Solubility ( g/100 mL) @ 25°C | Classification | Reference(s) |

| Water | H₂O | 1.61 | Slightly Soluble | [4][5] |

| Ethanol | C₂H₅OH | 276.1 | Very Soluble | [5] |

| Methanol | CH₃OH | 272.4 | Very Soluble | [5] |

| Isopropanol | C₃H₇OH | 246.9 | Very Soluble | [5] |

| n-Propanol | C₃H₇OH | 234.1 | Very Soluble | [5] |

| n-Butanol | C₄H₉OH | 226.9 | Very Soluble | [5] |

| Acetone | C₃H₆O | 126.6 | Very Soluble | [4][5] |

| Ethyl Acetate | C₄H₈O₂ | 83.7 | Soluble | [5] |

| Diethyl Ether | C₄H₁₀O | Miscible | Miscible | [4] |

Factors Influencing this compound Solubility

The solubility of this compound is a direct consequence of its molecular structure, specifically the interplay between its polar hydroxyl group and its non-polar alkyl chain. The following diagram illustrates this relationship and its impact on solubility in different solvent types.

Caption: Molecular determinants of this compound's solubility characteristics.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the quantitative determination of this compound solubility in both aqueous and organic solvents.

I. Determination of Solubility in Water by Saturation Method

Objective: To determine the solubility of this compound in water at a specific temperature (e.g., 25°C).

Materials:

-

This compound (analytical grade)

-

Deionized water

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes

-

Separatory funnel

-

Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

-

Centrifuge (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask). The excess is necessary to ensure that the solution becomes saturated.

-

Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

-

Separation of the Aqueous Phase:

-

After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow the undissolved this compound to separate.

-

Carefully withdraw a known volume of the clear aqueous phase using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

For more complete separation, the aqueous phase can be centrifuged.

-

-

Quantification by Gas Chromatography:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol) of known concentrations.

-

Inject the standards into the GC to generate a calibration curve.

-

Inject a known volume of the saturated aqueous sample into the GC.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is expressed as the mass of this compound per volume of water (e.g., g/100 mL).

-

II. Determination of Miscibility/Solubility in Organic Solvents

Objective: To determine the solubility or miscibility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, hexane)

-

Graduated cylinders or burettes

-

Test tubes or small vials

-

Vortex mixer

Procedure:

-

Qualitative Assessment (Miscibility):

-

In a test tube, add a known volume of the organic solvent (e.g., 5 mL).

-

Gradually add this compound dropwise, mixing after each addition.

-

Observe if a single, clear phase is maintained. If the two liquids mix in all proportions without forming a separate layer, they are considered miscible.

-

-

Quantitative Determination (for limited solubility):

-

If this compound is not fully miscible, a quantitative determination can be performed using a similar saturation method as described for water.

-

A known volume of the organic solvent is saturated with this compound at a constant temperature.

-

The concentration of this compound in the saturated solvent is then determined, typically by GC, after appropriate dilution.

-

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. Its amphiphilic nature, with a polar hydroxyl group and a non-polar hexyl chain, results in limited solubility in water but excellent solubility in a wide range of organic solvents. The provided quantitative data and experimental protocols offer a solid foundation for scientists and professionals working with this versatile secondary alcohol. Accurate determination and understanding of its solubility are essential for optimizing reaction conditions, developing stable formulations, and ensuring the reliability of experimental outcomes.

References

An In-depth Technical Guide to 3-Hexanol: IUPAC Nomenclature, Synonyms, Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hexanol, a secondary alcohol with applications in various scientific fields. This document details its chemical identity, physicochemical properties, established synthetic routes, and analytical methodologies, aiming to serve as a valuable resource for laboratory and development work.

Chemical Identity and Synonyms

The compound with the chemical formula C₆H₁₄O is systematically named hexan-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also widely known by several synonyms, the most common of which is ethyl propyl carbinol .[1][3][4]

Other registered names and identifiers include:

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong odor.[2][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.819 g/cm³ at 25 °C | [1] |

| Boiling Point | 134-135 °C | [5] |

| Melting Point | -57 °C | [5] |

| Solubility in Water | 16 g/L at 25 °C | [1] |

| Vapor Pressure | 4.81 mmHg at 25 °C | [2] |

| Refractive Index | 1.414-1.418 at 20 °C | [2] |

Experimental Protocols: Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an appropriate alkene.

Synthesis via Grignard Reaction

This method involves the reaction of propanal with propylmagnesium bromide.[6] The Grignard reagent, propylmagnesium bromide, is first prepared from 1-bromopropane and magnesium metal.

Experimental Workflow: Grignard Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Methodology:

-

Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by fractional distillation under atmospheric pressure.

Synthesis via Hydroboration-Oxidation

This two-step procedure involves the reaction of an alkene, in this case, (E)-3-hexene, with a borane reagent, followed by oxidation.

Experimental Workflow: Hydroboration-Oxidation of (E)-3-Hexene

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Methodology:

-

Hydroboration: To a solution of (E)-3-hexene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of borane-THF complex is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure the complete formation of the trihexylborane.

-

Oxidation: The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30%). The temperature is maintained below 40 °C during the addition. After the addition is complete, the mixture is stirred at room temperature for at least one hour.

-

Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude this compound is purified by distillation.

Experimental Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

-

An internal standard (e.g., 2-hexanol or another suitable compound not present in the sample) should be added to all standards and samples for improved accuracy and precision.

-

Ensure all samples are free of particulate matter by filtration or centrifugation before injection.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Column: A polar capillary column, such as a DB-WAX or Innowax (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the analysis of alcohols.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-300.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound is used for qualitative identification by comparison with a known standard.

-

The mass spectrum of the peak is compared with a reference spectrum from a library (e.g., NIST) for confirmation. Key fragments for this compound include m/z 59, 73, and 45.

-

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Typical ¹H NMR (300 MHz, CDCl₃) Chemical Shifts (δ):

-

~3.5 ppm (m, 1H, -CHOH)

-

~1.4 ppm (m, 4H, -CH₂CHOHCH₂-)

-

~0.9 ppm (t, 6H, 2 x -CH₃)

Typical ¹³C NMR (75 MHz, CDCl₃) Chemical Shifts (δ):

-

~74 ppm (-CHOH)

-

~39 ppm (-CH₂CHOH)

-

~30 ppm (CH₃CH₂CH₂-)

-

~19 ppm (-CHOHCH₂CH₃)

-

~14 ppm (CH₃CH₂-)

-

~10 ppm (-CH₂CH₃)

This guide provides foundational information and methodologies for working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.

References

- 1. homework.study.com [homework.study.com]

- 2. We saw that 3 -methyl- 3 -hexanol can be synthesized from the reaction of.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. sites.uclouvain.be [sites.uclouvain.be]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

Mechanism of 3-Hexanol Formation from 1-Hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed hydration of 1-hexene is a classic example of electrophilic addition, governed by Markovnikov's rule and subject to carbocation rearrangements. While the primary product is 2-hexanol, a significant portion of 3-hexanol is also formed via a hydride shift. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of the key quantitative and spectroscopic data for the characterization of this compound.

Introduction

The formation of alcohols from alkenes is a fundamental transformation in organic synthesis. The acid-catalyzed hydration of alkenes proceeds via a carbocation intermediate, making it susceptible to rearrangements, which can lead to a mixture of products. The reaction of 1-hexene with an aqueous acid catalyst is a prime example, yielding not only the expected Markovnikov product, 2-hexanol, but also the rearranged product, this compound.[1][2][3] Understanding the mechanism and the factors influencing the product distribution is crucial for controlling the outcome of such reactions. This document serves as a technical resource for professionals in the fields of chemical research and drug development, offering detailed insights into the formation of this compound from 1-hexene.

Reaction Mechanism

The formation of this compound from 1-hexene in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is a multi-step process involving a key carbocation rearrangement.[1][2]

Step 1: Protonation of the Alkene The reaction is initiated by the electrophilic attack of a proton (from the acid catalyst) on the double bond of 1-hexene. This protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon (C1), leading to the formation of a more stable secondary carbocation at C2.[2][4]

Step 2: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation at C2 can rearrange to a more stable carbocation. In this specific case, a 1,2-hydride shift occurs, where a hydrogen atom from the adjacent carbon (C3) migrates with its pair of electrons to the positively charged C2. This rearrangement results in the formation of a different, yet still secondary, carbocation at C3.[1][5] This rearrangement is a rapid equilibrium, but it allows for the formation of products derived from the C3 carbocation.

Step 3: Nucleophilic Attack by Water Water molecules, acting as nucleophiles, can attack both the C2 and C3 carbocations. The attack on the C2 carbocation leads to the formation of 2-hexanol, while the attack on the C3 carbocation leads to the formation of this compound.[2][6]

Step 4: Deprotonation The resulting oxonium ions are then deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final alcohol products, 2-hexanol and this compound, and regenerate the acid catalyst.[2]

The acid-catalyzed hydration of 1-hexene typically yields a mixture of approximately 70% 2-hexanol and 30% this compound, highlighting the significance of the carbocation rearrangement pathway.[1]

Visualization of the Reaction Pathway

Caption: Mechanism of this compound formation from 1-hexene.

Experimental Protocols

The following is a representative experimental protocol for the acid-catalyzed hydration of 1-hexene.

Materials and Equipment

-

1-Hexene

-

85% Sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-hexene. Cool the flask in an ice bath and slowly add 85% sulfuric acid with continuous stirring.

-

Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by gas chromatography (GC).

-

Hydrolysis: After the initial reaction, slowly add deionized water to the reaction mixture while continuing to stir in the ice bath.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products.

-

Washing: Wash the organic layer sequentially with deionized water, 10% sodium hydroxide solution, and finally with a saturated sodium chloride solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of 2-hexanol and this compound, can be purified by fractional distillation.

Data Presentation

Quantitative Data

| Parameter | Value | Reference |

| Product Ratio (2-hexanol:this compound) | ~70:30 | [1][7] |

| Boiling Point of 2-hexanol | 136-140 °C | [7][8] |

| Boiling Point of this compound | 135-136 °C | [7] |

| Density of 1-hexene | 0.673 g/mL | [9] |

Spectroscopic Data for this compound

¹H NMR (90 MHz, CDCl₃) [6][10]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | m | 1H | CH-OH |

| ~1.4 | m | 4H | -CH₂-CH(OH)-CH₂- |

| ~0.9 | t | 6H | 2 x -CH₃ |

¹³C NMR (25.16 MHz, CDCl₃) [6][11]

| Chemical Shift (δ) ppm | Assignment |

| 73.00 | C3 (CH-OH) |

| 39.25 | C4 |

| 30.23 | C2 |

| 18.94 | C5 |

| 14.18 | C6 |

| 9.93 | C1 |

Infrared (IR) Spectroscopy [12][13]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2960, 2930, 2870 | C-H stretch (alkane) |

| ~1460 | C-H bend |

| ~1115 | C-O stretch |

Mass Spectrometry (Electron Ionization) [1][6][14]

| m/z | Relative Intensity | Assignment |

| 101 | Low | [M-H]⁺ |

| 87 | Moderate | [M-CH₃]⁺ |

| 73 | High | [M-C₂H₅]⁺ |

| 59 | Base Peak | [M-C₃H₇]⁺ |

| 45 | Moderate | [C₂H₅O]⁺ |

Conclusion

The formation of this compound from 1-hexene via acid-catalyzed hydration is a well-established reaction that serves as an excellent case study for understanding carbocation rearrangements. The 1,2-hydride shift from the initially formed secondary carbocation at C2 to the C3 position is a key mechanistic step that leads to the formation of this compound as a significant byproduct. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and professionals working in synthetic chemistry and related fields. Careful control of reaction conditions and appropriate analytical techniques are essential for the characterization and quantification of the isomeric alcohol products.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Solved (2pts) Hydration of 1-Hexene Are you completing this | Chegg.com [chegg.com]

- 3. spectrabase.com [spectrabase.com]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. This compound | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. Solved Data and Report Submission - Hydration of 1-Hexene | Chegg.com [chegg.com]

- 10. This compound(623-37-0) 1H NMR [m.chemicalbook.com]

- 11. This compound(623-37-0) 13C NMR spectrum [chemicalbook.com]

- 12. This compound(623-37-0) IR Spectrum [m.chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

The Dual Facets of 3-Hexanol: A Technical Guide to its Biological Significance and Antimicrobial Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexanol, a six-carbon aliphatic alcohol, is a volatile organic compound (VOC) found across various biological systems, from plants and insects to microorganisms. While structurally similar to the well-researched green leaf volatile (GLV) (Z)-3-hexenol, this compound exhibits distinct biological roles. This technical guide provides an in-depth exploration of the biological significance of this compound, with a particular focus on its role as an insect semiochemical. Furthermore, it critically examines its antimicrobial properties, presenting key data from recent studies. Detailed experimental protocols for the analysis of volatile compounds and the assessment of their antimicrobial activity are also provided to facilitate further research in this area.

Biological Significance of this compound

The biological relevance of this compound is multifaceted, with distinct roles in the chemical communication of insects and its presence as a metabolic byproduct in plants and microorganisms. It is crucial to distinguish the functions of this compound from its more extensively studied isomer, (Z)-3-hexenol, which is a key player in plant defense signaling.

Role in Insect Communication: A Pheromonal Signal

Evidence points to this compound acting as a semiochemical, a chemical substance that carries a message, in the insect world. Notably, (3R,4S)-4-Methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum[1]. Pheromones are crucial for mediating social behaviors within a species, such as mating, aggregation, and alarm signaling. The detection of this compound by insect antennae can trigger a specific behavioral response, a process that is fundamental to their survival and reproduction. In some ant species, alcohols like hexanol have been shown to play a role in the perception of complex odor mixtures[2].

The olfactory signaling pathway in insects, such as the fruit fly Drosophila, provides a general model for how a volatile compound like this compound is perceived. Odorant molecules enter the sensilla on the antenna and bind to olfactory receptor neurons (ORNs). These neurons send signals to the antennal lobe (AL) of the insect brain, where the information is processed by local interneurons (LNs) and projection neurons (PNs). The PNs then relay this information to higher brain centers like the mushroom body (MB) and lateral horn (LH), where the odor is ultimately interpreted, leading to a behavioral response[3][4].

Presence in Plants: A Minor Volatile Component

While (Z)-3-hexenol is a prominent "green leaf volatile" released upon tissue damage and involved in plant defense, this compound is also detected in the volatile profiles of various plants, albeit typically in smaller quantities[5]. Its presence is often considered a part of the complex blend of VOCs that contribute to the plant's overall scent profile. The biosynthesis of C6-alcohols like (Z)-3-hexenol in plants occurs through the lipoxygenase (LOX) pathway[6][7]. This pathway is initiated by the release of fatty acids from damaged cell membranes, which are then converted into various volatile compounds, including aldehydes and alcohols. It is plausible that this compound can be formed through a similar, though less predominant, biochemical route.

Role in Microorganisms: A Metabolic Byproduct

Certain microorganisms are capable of producing this compound as a product of their metabolism. For instance, the bacterium Clostridium carboxidivorans can produce hexanol through syngas fermentation[8][9][10][11]. The production of alcohols by microorganisms is a complex process influenced by various factors, including the available substrate, culture conditions, and the specific enzymatic machinery of the organism. The physiological role of this compound for the microorganisms themselves is not well-defined but is likely a byproduct of their metabolic efforts to generate energy and essential cellular components. Some microbial volatile organic compounds have been shown to have inhibitory effects on plant pathogens[12][13].

Antimicrobial Properties of this compound

The investigation into the antimicrobial properties of volatile compounds is an active area of research for applications in food preservation, agriculture, and medicine. However, the efficacy of this compound as an antimicrobial agent appears to be limited based on available studies.

Antibacterial and Antifungal Activity

A key study investigating the antibacterial activity of hexanol isomers in the vapor phase found that this compound, along with 2-hexanol, exhibited no antimicrobial activity against a panel of seven food-related bacteria. In contrast, 1-hexanol showed inhibitory effects against Gram-negative bacteria[14][15][16]. This suggests a significant influence of the hydroxyl group's position on the molecule's antibacterial efficacy.

Table 1: Antimicrobial Activity of Hexanol Isomers against Food-Related Bacteria

| Bacterial Species | Gram Stain | 1-Hexanol Vapor (150 ppm) | 2-Hexanol Vapor (up to 300 ppm) | This compound Vapor (up to 300 ppm) |

| Escherichia coli | Negative | Inhibition | No Inhibition | No Inhibition |

| Pseudomonas aeruginosa | Negative | Inhibition | No Inhibition | No Inhibition |

| Salmonella Enteritidis | Negative | Inhibition | No Inhibition | No Inhibition |

| Bacillus subtilis | Positive | No Inhibition | No Inhibition | No Inhibition |

| Lactobacillus plantarum | Positive | No Inhibition | No Inhibition | No Inhibition |

| Listeria monocytogenes | Positive | No Inhibition | No Inhibition | No Inhibition |

| Staphylococcus aureus | Positive | No Inhibition | No Inhibition | No Inhibition |

| Data summarized from Kyoui et al. (2023)[14][15][16]. |

The lack of broad-spectrum antimicrobial activity for this compound suggests that its potential for development as a standalone antimicrobial agent is low. However, the possibility of synergistic effects when combined with other antimicrobial compounds cannot be entirely ruled out and may warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological significance and antimicrobial properties.

Analysis of this compound as an Insect Semiochemical: Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active volatile compounds that elicit a response from an insect's antenna.

Objective: To identify if this compound in a complex volatile mixture elicits an electrophysiological response from an insect antenna.

Methodology:

-

Sample Preparation:

-

Solvent Extraction: Extract pheromone glands or whole insects in a small volume of high-purity hexane.

-

Headspace Collection: Collect volatiles emitted by live insects using Solid Phase Microextraction (SPME) or by pulling air from a chamber containing the insects through an adsorbent trap.

-

-

Instrumentation:

-

A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennography (EAD) setup.

-

The GC column effluent is split, with a portion directed to the FID and the other to the EAD.

-

-

Procedure:

-

Inject the prepared sample into the GC.

-

The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

-

The FID records a signal for each eluting compound, generating a chromatogram.

-

Simultaneously, the portion of the effluent directed to the EAD flows over an excised insect antenna mounted between two electrodes.

-

If a compound elicits a response from the olfactory receptors on the antenna, a change in electrical potential is recorded as an EAD signal.

-

Co-occurrence of an FID peak and an EAD signal at the same retention time indicates a biologically active compound.

-

-

Confirmation:

-

Analyze a synthetic standard of this compound using the same GC-EAD method to confirm its retention time and electrophysiological activity.

-

Assessment of Antimicrobial Activity: Vapor Phase Susceptibility Testing

This method is suitable for evaluating the antimicrobial properties of volatile compounds like this compound.

Objective: To determine the antimicrobial activity of this compound vapor against a range of microorganisms.

Methodology:

-

Microorganism Preparation:

-

Culture the test bacteria or fungi in appropriate liquid media to a standardized cell density (e.g., 0.5 McFarland standard).

-

Spread-plate a defined volume of the microbial suspension onto the surface of suitable agar plates.

-

-

Vapor Exposure Setup:

-

Place the inoculated agar plates in a sealed container (e.g., a desiccator or a large petri dish).

-

Introduce a known concentration of this compound into the container. This can be achieved by placing a sterile filter paper disc impregnated with a specific amount of this compound inside the sealed container.

-

Include a control plate that is not exposed to this compound vapor.

-

-

Incubation:

-

Incubate the sealed containers at the optimal growth temperature for the test microorganism for a specified period (e.g., 24-48 hours).

-

-

Data Analysis:

-

After incubation, observe the growth on the test and control plates.

-

Antimicrobial activity is indicated by a zone of inhibition or a complete lack of growth on the test plate compared to the control plate.

-

The Minimum Inhibitory Concentration (MIC) in the vapor phase can be determined by testing a range of this compound concentrations.

-

Headspace Analysis of this compound from Biological Samples: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a sensitive method for the identification and quantification of volatile compounds emitted from a sample without solvent extraction.

Objective: To identify and quantify this compound in the headspace of plant or microbial cultures.

Methodology:

-

Sample Preparation:

-

Place a known amount of the biological material (e.g., plant leaves, microbial culture) into a headspace vial and seal it.

-

-

Instrumentation:

-

A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a headspace autosampler.

-

-

Procedure:

-

The sealed vial is heated in the autosampler to allow volatile compounds, including this compound, to partition into the headspace.

-

A specific volume of the headspace gas is automatically injected into the GC.

-

The compounds are separated in the GC column.

-

The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification by comparison to a spectral library.

-

-

Quantification:

-

Quantification of this compound can be achieved by using an internal or external standard calibration curve.

-

Conclusion

This compound is a biologically significant volatile compound with a defined role as an insect semiochemical. Its structural similarity to (Z)-3-hexenol underscores the importance of precise chemical identification in understanding the nuanced functions of volatile organic compounds in ecological interactions. The current body of evidence suggests that this compound does not possess broad-spectrum antimicrobial properties, a critical consideration for researchers in drug discovery and food science. The detailed experimental protocols provided in this guide offer a foundation for further investigations into the diverse roles of this compound and other volatile compounds in biological systems. Future research should aim to further elucidate the specific signaling pathways triggered by this compound in insects and explore its potential synergistic or antagonistic interactions with other volatile compounds in various biological contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. The scent of mixtures: rules of odour processing in ants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]